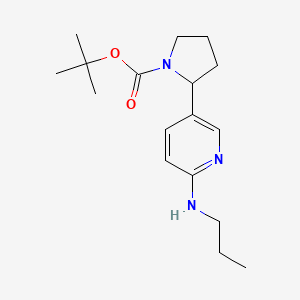
4-(Bromomethyl)-3-methoxypyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Bromomethyl)-3-methoxypyridine is an organic compound that belongs to the class of pyridine derivatives It is characterized by a bromomethyl group attached to the fourth position and a methoxy group attached to the third position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-3-methoxypyridine typically involves the bromination of 3-methoxypyridine. One common method is the free radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .
化学反应分析
Types of Reactions
4-(Bromomethyl)-3-methoxypyridine undergoes several types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides under specific conditions.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under controlled conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Nucleophilic Substitution: Products include various substituted pyridines depending on the nucleophile used.
Oxidation: Pyridine N-oxides are the primary products.
Reduction: The major product is 3-methoxypyridine.
科学研究应用
4-(Bromomethyl)-3-methoxypyridine has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules and heterocycles.
Medicine: Research into its derivatives has shown promise in developing new drugs for various diseases.
Industry: It is used in the manufacture of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism of action of 4-(Bromomethyl)-3-methoxypyridine primarily involves its reactivity towards nucleophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce different functional groups into the pyridine ring . The methoxy group can also influence the electronic properties of the pyridine ring, affecting its reactivity and interactions with other molecules .
相似化合物的比较
Similar Compounds
4-(Chloromethyl)-3-methoxypyridine: Similar in structure but with a chlorine atom instead of bromine.
4-(Bromomethyl)-2-methoxypyridine: The position of the methoxy group is different, which can lead to variations in reactivity and applications.
3-Bromomethylpyridine: Lacks the methoxy group, resulting in different electronic properties and reactivity.
Uniqueness
4-(Bromomethyl)-3-methoxypyridine is unique due to the combination of the bromomethyl and methoxy groups on the pyridine ring. This combination provides a balance of reactivity and stability, making it a versatile intermediate in organic synthesis .
属性
分子式 |
C7H8BrNO |
|---|---|
分子量 |
202.05 g/mol |
IUPAC 名称 |
4-(bromomethyl)-3-methoxypyridine |
InChI |
InChI=1S/C7H8BrNO/c1-10-7-5-9-3-2-6(7)4-8/h2-3,5H,4H2,1H3 |
InChI 键 |
LQNXLFBXHSYFOP-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CN=C1)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(Hydroxymethylene)-4-(4-methylpiperazin-1-yl)-1H-benzo[b][1,4]diazepine-2(3H)-thione](/img/structure/B11806898.png)
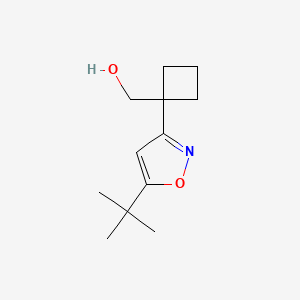

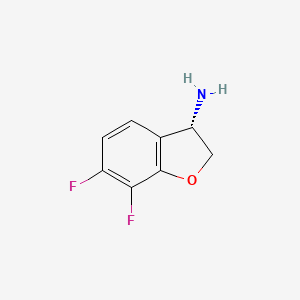
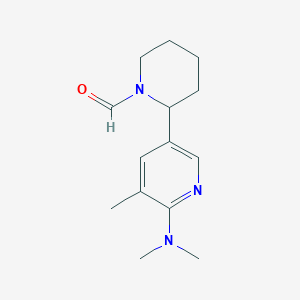


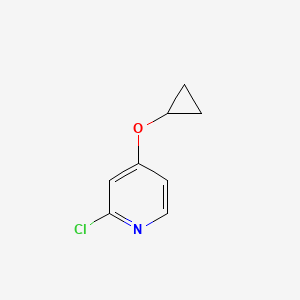
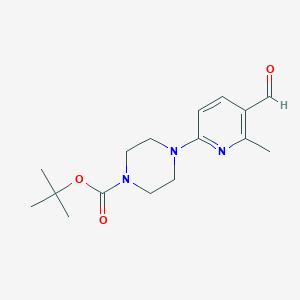
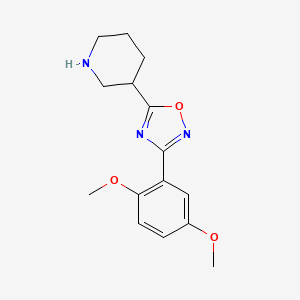

![2-Cyclopropyl-N-isopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B11806975.png)

